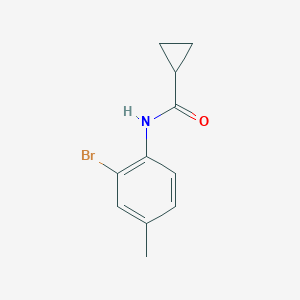![molecular formula C27H21BrN4O2S B331698 N~1~-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B331698.png)
N~1~-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a bromophenyl group, a naphthyloxy group, a phenyl group, and a triazolyl sulfanyl acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Naphthyloxy Group: This step involves the reaction of the triazole intermediate with a naphthyloxy methylating agent under basic conditions.
Bromination: The bromophenyl group is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Acetamide Formation: The final step involves the reaction of the bromophenyl-triazole intermediate with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N~1~-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the triazole ring or other functional groups.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted phenyl derivatives.
科学的研究の応用
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for its triazole and bromophenyl functionalities which are known to exhibit biological activity.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties due to its complex structure.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N1-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring and bromophenyl group are likely to play key roles in these interactions, potentially involving hydrogen bonding, π-π stacking, or halogen bonding.
類似化合物との比較
Similar Compounds
N-(3-chlorophenyl)-2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(3-fluorophenyl)-2-({5-[(2-naphthyloxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N1-(3-BROMOPHENYL)-2-({5-[(2-NAPHTHYLOXY)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE imparts unique reactivity and potential biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can lead to distinct interactions and reactivity patterns.
特性
分子式 |
C27H21BrN4O2S |
|---|---|
分子量 |
545.5 g/mol |
IUPAC名 |
N-(3-bromophenyl)-2-[[5-(naphthalen-2-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C27H21BrN4O2S/c28-21-9-6-10-22(16-21)29-26(33)18-35-27-31-30-25(32(27)23-11-2-1-3-12-23)17-34-24-14-13-19-7-4-5-8-20(19)15-24/h1-16H,17-18H2,(H,29,33) |
InChIキー |
IVKNOSOSZFVWHN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Br)COC4=CC5=CC=CC=C5C=C4 |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Br)COC4=CC5=CC=CC=C5C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-DIHYDRO-1H-INDOL-1-YL[2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE](/img/structure/B331616.png)

![1-[3-(2-furyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B331619.png)
![Isopropyl 2-[(cyclopentylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331621.png)
![Methyl 2-{[(3-chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331623.png)
![2-(4-tert-butylphenyl)-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331625.png)
![4-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-2-{3-nitro-4-methylphenyl}-1,3-oxazol-5(4H)-one](/img/structure/B331626.png)


![2-(3-bromophenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B331632.png)
![2-(4-bromophenyl)-4-{4-[(3-methylbenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331634.png)
![Ethyl 2-[(2-chloro-4,5-difluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331636.png)
![2-(2,5-dichlorophenyl)-4-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331638.png)
